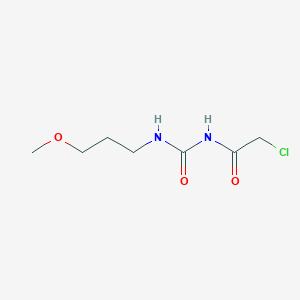

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

There are numerous synthetic approaches for pharmacologically active decorated six-membered diazines . These methods have been applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents . Special attention has been given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .Molecular Structure Analysis

The molecular structure of “1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile” is unique and allows for various applications, including drug synthesis and catalysis.Chemical Reactions Analysis

There are several chemical reactions associated with this compound. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .科学的研究の応用

Synthesis and Anti-inflammatory Activities

Pyrimidine derivatives, including structures similar to 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile, are known for their anti-inflammatory properties. They inhibit the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The synthesis methods for pyrimidines are diverse, offering several pathways to explore for novel anti-inflammatory agents. The structure-activity relationships (SARs) of pyrimidines provide insights into developing new compounds with enhanced activities and minimal toxicity (Rashid et al., 2021).

Neurological Disorder Treatment

Pyrimidine scaffolds have shown potential in treating neurological disorders, including Alzheimer's disease. Their synthesis feasibility and non-toxic nature make them attractive for medicinal chemistry exploration. The SAR study-based approach emphasizes pharmacological advancements, positioning pyrimidines as therapeutic agents for neurological rehabilitation and disorder management (Das et al., 2021).

Broad Pharmacological Activities

Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, and antifungal effects. These activities highlight the pyrimidine core as a promising scaffold for developing new biologically active compounds. The literature review of pyrimidine derivatives used in medical practice underscores their potential in drug development, offering a systematic approach for discovering compounds with desired pharmacological activities (Chiriapkin, 2022).

Cancer Treatment

Research on pyrrolobenzimidazoles, which share structural features with pyrimidine derivatives, has contributed to cancer treatment advancements. These compounds, particularly the 6-aziridinylquinone and 6-acetamidoquinone derivatives, have shown cytotoxicity and antitumor activity, representing a new class of antitumor agents. Their mechanisms include DNA alkylation and topoisomerase II inhibition, offering insights into designing novel anticancer drugs (Skibo, 1998).

特性

IUPAC Name |

1-[6-(dimethylamino)pyrimidin-4-yl]azetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14(2)9-3-10(13-7-12-9)15-5-8(4-11)6-15/h3,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEZRDLXHKDPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2CC(C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2888373.png)

![7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2888377.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)

![N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888383.png)